Dimethyl 3-methylglutarate
Overview
Description
Dimethyl 3-methylglutarate is a chemical compound that has been utilized in various synthetic applications. It serves as a reagent for the diastereoselective synthesis of functionalized 5,6-dihydro-2H-pyran-2-ones, which are compounds of interest due to their potential as protease inhibitors . This compound is also related to other dimethyl esters and has been used in the synthesis of complex molecular structures, such as polyquinanes , and in the preparation of branched-chain nucleoside analogues .
Synthesis Analysis
The synthesis of dimethyl 3-methylglutarate involves condensation reactions with other compounds. For instance, its condensation with aldehydes leads to the formation of 6-substituted 5,6-dihydro-2H-pyran-2-ones, which involves an aldolisation followed by cyclization . Additionally, it has been used as a starting material for the synthesis of complex polyquinane derivatives . The synthesis of related compounds, such as 3,3-dimethylated branched fatty acids, has been achieved through anodic synthesis using dimethyl 3-methylglutarate derivatives .
Molecular Structure Analysis
The molecular structure of dimethyl 3-methylglutarate and its derivatives has been a subject of interest in various studies. For example, the crystal structure of a derivative of dimethyl (2S,3S)-2-allyl-3-hydroxyglutarate has been solved to establish the stereochemical course of a microbial reaction . The molecular complexity achieved through reactions involving dimethyl 3-methylglutarate is exemplified by the synthesis of polyquinane derivatives, which have unique structures and have been examined in terms of strain energy and steric accessibility .
Chemical Reactions Analysis
Dimethyl 3-methylglutarate participates in a variety of chemical reactions. It has been used in aldolisation and cyclization reactions to produce dihydropyranones . The compound's derivatives have also been involved in retro-Claisen reactions, as observed in the study of polyquinane derivatives . Furthermore, the synthesis of 3,3-dimethylated branched fatty acids via anodic synthesis demonstrates the versatility of dimethyl 3-methylglutarate in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl 3-methylglutarate and its derivatives are crucial for their application in synthesis. For instance, the inability of certain derivatives to assume a cis-dienoid structure due to steric hindrance has been noted, which influences their physical properties . The physico-chemical properties of 3-methyl and 3,3-dimethyl derivatives of certain dihydroisoquinolines have been characterized through IR, UV, and NMR spectroscopy, providing insights into their behavior in different states . The physical state of the synthesized 3,3-dimethylated branched fatty acids, ranging from liquid to solid depending on the chain length, is another aspect of the physical properties of these compounds .
Scientific Research Applications
Catalytic Reactions and Organic Synthesis
Dimethyl 3-methylglutarate has been explored in the context of organic synthesis and catalytic reactions. One study discusses its role in the formation of 6-substituted 5,6-dihydro-2H-pyran-2-ones through aldolisation followed by cyclization when condensed with aldehydes. This process is significant for producing compounds that could be potential protease inhibitors (Audin, Piveteau, Dussert, & Paris, 1999). In another research, dimethyl 3-methylglutarate was used for the enantioselective hydrolysis to synthesize (R)- and (S)-4-Amino-3-methylbutanoic acids, showcasing its utility in chemoenzymatic synthesis (Andruszkiewicz, Barrett, & Silverman, 1990).
Chemical and Biochemical Studies
This compound has also been involved in studies focusing on chemical and biochemical processes. For instance, the thermal dimerization of methyl acrylate to dimethyl 2-methyleneglutarate was conducted at high temperatures and pressures, highlighting the compound's potential in high-pressure-high-temperature reactions (Metzger & Köll, 1983). Furthermore, the study of its derivatives, like dimethyl 3-phenylglutarate, in the context of asymmetric hydrolysis catalyzed by immobilized phospholipase A1, illustrates its relevance in enzymatic research (Cabrera et al., 2008).
Material Science and Nanotechnology
In material science, the use of dimethyl 3-methylglutarate in the synthesis of various chemicals, like the preparation of 3,3-dimethylated branched fatty acids via anodic synthesis, shows its versatility in chemical manufacturing (Kimura & Tanaka, 1958). Additionally, it has found applications in nanotechnology, such as in the synthesis of nanocatalysts for chemical reduction processes (Begum et al., 2019).
properties
IUPAC Name |
dimethyl 3-methylpentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-6(4-7(9)11-2)5-8(10)12-3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJLMTNDXYVGPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334094 | |
Record name | Dimethyl 3-methylglutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-methylglutarate | |
CAS RN |
19013-37-7 | |
Record name | Dimethyl 3-methylglutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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